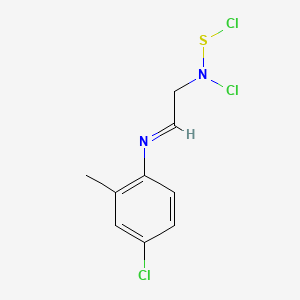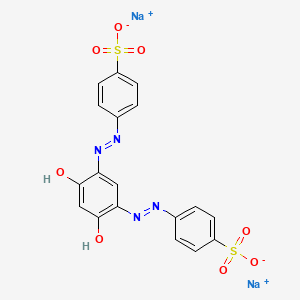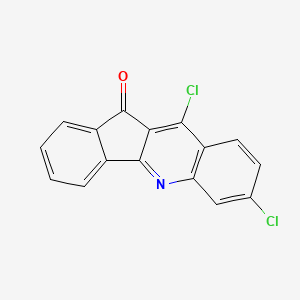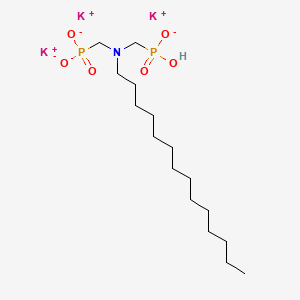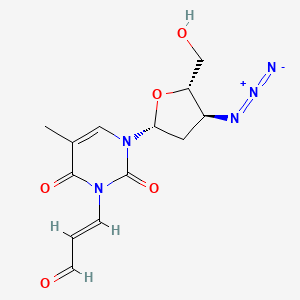
3-(3-Oxo-1-propenyl)-3'-azido-3'-deoxythymidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxythymidine is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an azido group, a deoxythymidine backbone, and a propenyl group with a keto functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxythymidine typically involves multiple steps, starting from commercially available deoxythymidine. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of deoxythymidine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Introduction of the Azido Group: The protected deoxythymidine is then reacted with an azidating agent, such as sodium azide, under suitable conditions to introduce the azido group.
Formation of the Propenyl Group: The propenyl group is introduced through a Wittig or Horner-Wadsworth-Emmons reaction, where the protected azido-deoxythymidine is reacted with an appropriate aldehyde or phosphonate ester.
Deprotection: Finally, the protecting groups are removed to yield the desired compound.
Industrial Production Methods
Industrial production of 3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxythymidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxythymidine undergoes various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas or triphenylphosphine.
Substitution: The azido group can participate in nucleophilic substitution reactions to form triazoles via click chemistry.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or triphenylphosphine in the presence of water.
Substitution: Copper(I) catalysts are often used in click chemistry reactions.
Major Products
Epoxides and Diols: From oxidation reactions.
Amines: From reduction of the azido group.
Triazoles: From click chemistry reactions.
科学研究应用
3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxythymidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its azido group, which can be used for bioorthogonal labeling.
Medicine: Investigated for its antiviral properties, particularly against HIV, due to its structural similarity to nucleoside analogs.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxythymidine involves its incorporation into biological systems where it can interact with various molecular targets. The azido group allows for bioorthogonal reactions, enabling the compound to label and track biomolecules without interfering with natural biological processes. In antiviral research, it acts as a nucleoside analog, inhibiting viral replication by incorporating into viral DNA and causing chain termination.
相似化合物的比较
Similar Compounds
- 3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxyuridine
- 3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxycytidine
- 3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxyadenosine
Uniqueness
3-(3-Oxo-1-propenyl)-3’-azido-3’-deoxythymidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its azido group allows for versatile chemical modifications, while the propenyl group provides additional sites for functionalization. This makes it a valuable compound for diverse applications in research and industry.
属性
CAS 编号 |
111495-98-8 |
|---|---|
分子式 |
C13H15N5O5 |
分子量 |
321.29 g/mol |
IUPAC 名称 |
(E)-3-[3-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2,6-dioxopyrimidin-1-yl]prop-2-enal |
InChI |
InChI=1S/C13H15N5O5/c1-8-6-18(13(22)17(12(8)21)3-2-4-19)11-5-9(15-16-14)10(7-20)23-11/h2-4,6,9-11,20H,5,7H2,1H3/b3-2+/t9-,10+,11+/m0/s1 |
InChI 键 |
CFFCZKKWUJQDFW-LZDJJOMISA-N |
手性 SMILES |
CC1=CN(C(=O)N(C1=O)/C=C/C=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
规范 SMILES |
CC1=CN(C(=O)N(C1=O)C=CC=O)C2CC(C(O2)CO)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12685673.png)

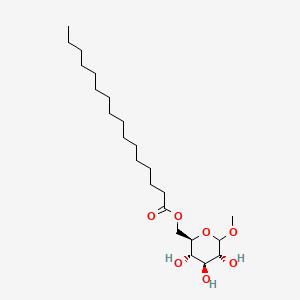
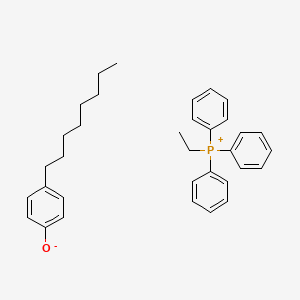
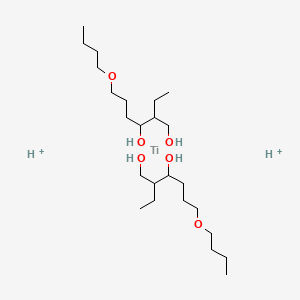
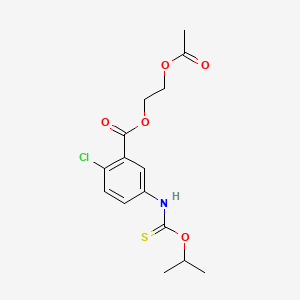
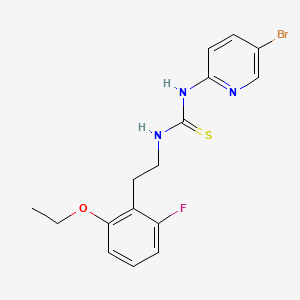
![(2S,7S)-4-methyl-14-thia-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12685709.png)
